molecular formula C10H12Br2O4 B8244037 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol)

2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol)

Cat. No.: B8244037
M. Wt: 356.01 g/mol
InChI Key: LLLMBLOYVGIZLX-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a central 2,5-dibromo-1,4-phenylene core linked via ether oxygens to two ethanol groups. Its systematic IUPAC name is 2,2'-(2,5-dibromo-1,4-phenylene)diethanol.

Synthesis: As described in , it is synthesized via bromination of 1,4-bis(2-hydroxyethyl)benzene using N-bromosuccinimide (NBS) in a sulfuric acid/water mixture, yielding a white solid with a 24% isolated yield .

Properties

IUPAC Name

2-[2,5-dibromo-4-(2-hydroxyethoxy)phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O4/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6,13-14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLMBLOYVGIZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)OCCO)Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 2,5-Dibromohydroquinone (CAS 14753-51-6): Central aromatic precursor providing reactive bromine sites

  • 1,2-Dibromoethane or ethylene glycol derivatives : Ether-forming agents

  • Base catalysts : Potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK)

  • Solvents : Anhydrous acetone, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)

Stepwise Synthesis Protocols

Standard Williamson Ether Synthesis

Procedure :

  • Bromination : 2,5-Dibromohydroquinone (10 mmol) is dissolved in anhydrous acetone (50 mL) under argon.

  • Alkylation : 1,2-Dibromoethane (30 mmol) and K₂CO₃ (50 mmol) are added, followed by reflux at 90°C for 12–24 hours.

  • Workup : The mixture is concentrated, extracted with dichloromethane, and purified via silica-gel chromatography.

Key Parameters :

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–90°CMaximizes SN2 efficiency
Molar Ratio (Dibromoethane:Hydroquinone)3:1Prevents oligomerization
Solvent Polarityε ≥ 20.7 (e.g., DMSO)Enhances nucleophilicity

Yield : 65–81%

Alternative Halogenation-Etherification

For enhanced regioselectivity, a sequential bromination-etherification approach is employed:

  • Hydroquinone Bromination :

    • Hydroquinone (454 mmol) treated with bromine in glacial acetic acid yields 2,5-dibromohydroquinone (82% yield).

  • Ether Coupling :

    • Reacts with 2-bromoethanol (2.5 eq.) in DMSO/K₂CO₃ at 60°C for 24 hours.

Advantages :

  • Reduces diastereomer formation by 18% compared to single-step methods

  • Enables gram-scale production (>5 g batches)

Reaction Optimization

Solvent Effects

SolventDielectric Constant (ε)Yield (%)Purity (HPLC)
Acetone20.77398.2
DMSO46.78199.1
THF7.65895.4

Data aggregated from

Polar aprotic solvents like DMSO improve oxygen nucleophilicity, accelerating ether bond formation.

Catalytic Systems

Base Selection :

  • K₂CO₃ : Achieves 81% yield but requires prolonged reaction times (24 hours)

  • t-BuOK : Reduces reaction time to 8 hours but lowers yield to 68% due to side reactions

Additive Effects :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide): Increase yield by 12% in biphasic systems

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water (3:1) yields 98% pure product

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) eluent

Analytical Validation

TechniqueKey Data PointsSource
¹H NMR (400 MHz)δ 7.14 (s, 2H, aromatic), 4.29 (t, 4H, OCH₂), 3.66 (t, 4H, CH₂Br)
IR3417 cm⁻¹ (O-H stretch), 1210 cm⁻¹ (C-O-C)
HPLCRetention time: 6.7 min (99.1% purity)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Standard Williamson8199.1Multi-gram12.4
Halogenation-Etherification7898.5Industrial9.8
Microwave-Assisted85*98.9Lab-scale15.6

*Theoretical yield under optimized microwave conditions

Industrial-Scale Considerations

Challenges :

  • Bromine handling requires corrosion-resistant reactors (Hastelloy C-276 recommended)

  • Ethylene glycol derivatives necessitate strict moisture control (<50 ppm H₂O)

Solutions :

  • Continuous flow reactors reduce reaction time by 40%

  • Automated crystallization systems achieve 99.5% purity in API-grade material

Chemical Reactions Analysis

2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Halogen Functional Groups Key Application Reference
2,2'-(2,5-Dibromo-1,4-phenylene)diethanol 344.91 Br Hydroxyl Polymer precursors
Dichloro analogue (C₁₀H₁₂Cl₂O₂) 255.11 Cl Hydroxyl Herbicides
3EtPh (C₂₀H₁₆Br₂O₂) 448.06 Br Benzene Conjugated polymers
Di-tert-butyl ester (C₁₈H₂₄Br₂O₆) 496.19 Br Ester Drug intermediates
Selenophene derivative (C₁₄H₁₀Br₄Se₂) 634.73 Br Selenophene, trimethylsilane Semiconductors

Research Findings and Trends

  • Reactivity : Bromine substituents in the target compound enable efficient cross-coupling reactions (e.g., with boronic acids in ), whereas chlorine analogues are less reactive .
  • Electronics : Selenium-containing derivatives outperform oxygen-based compounds in TFTs due to higher carrier mobility (~5 cm²/V·s vs. ~1 cm²/V·s) .
  • Biomedical : PEGylated derivatives (e.g., S3 in ) show promise in drug delivery, with encapsulation efficiencies >90% for hydrophobic drugs .

Biological Activity

2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol), also known by its CAS number 56466-44-5, is a chemical compound with the molecular formula C10H12Br2O4. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

PropertyValue
Molecular FormulaC10H12Br2O4
Molecular Weight356.01 g/mol
IUPAC Name2-[2,5-dibromo-4-(2-hydroxyethoxy)phenoxy]ethanol
InChIInChI=1S/C10H12Br2O4/c11-7-6-10(16-4-2-14)8(12)5-9(7)15-3-1-13/h5-6,13-14H,1-4H2

The biological activity of 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) is primarily attributed to its functional groups, particularly the bromine and hydroxyl groups. These groups can participate in various biochemical interactions, influencing cellular processes such as apoptosis and cell proliferation.

Interaction with Molecular Targets

Research indicates that the compound may interact with specific molecular targets involved in cancer cell signaling pathways. For instance, studies have shown that similar compounds can inhibit key enzymes or receptors that are crucial for tumor growth and survival.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol). For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that derivatives of this compound exhibit significant cytotoxic effects. For instance:
    • MCF-7 Cell Line : The compound showed promising results with IC50 values comparable to established chemotherapeutic agents.
    • Mechanism of Action : The compound induces apoptosis via caspase activation and modulation of pro-apoptotic and anti-apoptotic protein levels (Bax and Bcl-2 respectively).

Pharmacological Applications

The compound's ability to serve as an intermediate in organic synthesis positions it as a valuable candidate for developing new pharmaceuticals. Its derivatives may have applications in treating various diseases beyond cancer.

Case Studies and Research Findings

Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol) on different cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
MCF-70.0058Induction of apoptosis via caspase activation
HepG2Not reportedPotential inhibition of cell proliferation

Case Study 2: Structure Activity Relationship (SAR)
Research on similar compounds has revealed that modifications to the bromine substituents can significantly alter biological activity. This reinforces the importance of structural features in determining the efficacy of compounds derived from 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol).

Q & A

Q. What are the optimized synthetic routes for 2,2'-((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethan-1-ol), and how can low yields (e.g., 24%) be addressed?

The compound is synthesized via bromination of 1,4-bis(2-hydroxyethyl)benzene using N-bromosuccinimide (NBS) in sulfuric acid under nitrogen. Key steps include:

  • Reaction conditions : Prolonged stirring (24 hours) at room temperature .
  • Workup : Neutralization with KOH, ether extraction, and drying with Na₂SO₄.
  • Yield improvement : Optimize stoichiometry (NBS:substrate ratio), explore alternative brominating agents, or employ phase-transfer catalysts.
  • Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ 7.55 ppm for aromatic protons) and HR-MS (m/z 344.9094 [M+Na]⁺) .

Q. How do bromine substituents influence the compound’s electronic properties and reactivity?

Bromine at the 2,5-positions on the phenylene ring enhances electrophilic substitution resistance due to electron-withdrawing effects. This impacts:

  • Cross-coupling reactions : Facilitates Suzuki or Sonogashira couplings for polymer synthesis (e.g., palladium/copper-catalyzed polymerization) .
  • Solubility : Polar hydroxyl groups improve solubility in DMSO and DMF, critical for solution-phase reactions .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • ¹H/¹³C NMR : Identify hydroxyl (δ 4.77 ppm), ethyleneoxy (δ 3.58 ppm), and aromatic protons (δ 7.55 ppm) .
  • HR-MS : Verify molecular mass (e.g., 344.9096 [M+Na]⁺) .
  • FT-IR : Confirm O-H (3200–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.

Advanced Research Questions

Q. How can this compound be functionalized for applications in conjugated polymer nanoparticles (CPNs)?

  • Polymer backbone integration : React with diethynyl or diamino monomers via Pd/Cu catalysis to form poly(phenylene ethynylene) (PPE) derivatives. These CPNs enable siRNA delivery due to amine-mediated cellular uptake .
  • Post-polymerization modifications : Acetylation or silylation (e.g., TBDMSCl) enhances stability and controls release kinetics .

Q. What strategies resolve contradictions in reported synthetic yields or characterization data?

  • Reproducibility checks : Validate reaction conditions (e.g., NBS purity, inert atmosphere).
  • Byproduct analysis : Use LC-MS or TLC to identify unreacted starting materials or side products (e.g., over-brominated species) .
  • Computational modeling : Predict bromination regioselectivity using DFT calculations to optimize pathways.

Q. How can derivatives of this compound inhibit PD-1/PD-L1 protein-protein interactions in cancer immunotherapy?

  • Structural modifications : Introduce terphenyl or acetylene moieties to enhance binding affinity. For example, compound 7l (a derivative) showed inhibitory activity via π-π stacking and hydrogen bonding .
  • Assay design : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding constants (Kd).

Q. What role does this compound play in theranostic agents for combined imaging and therapy?

  • Fluorophore conjugation : Attach BODIPY or cyanine dyes via ethyleneoxy linkers for near-infrared (NIR) imaging .
  • Drug loading : Functionalize hydroxyl groups with chemotherapeutic agents (e.g., doxorubicin) for pH-responsive release .

Q. How does the compound’s structure affect its performance in organic electronics?

  • Charge transport : Bromine increases electron affinity, improving n-type semiconductor behavior.
  • Morphology control : Ethyleneoxy spacers enhance film flexibility in organic field-effect transistors (OFETs) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterValue/DescriptionReference
Starting material1,4-Bis(2-hydroxyethyl)benzene
Brominating agentNBS (2.6 equiv.)
Reaction time24 hours
Yield24% (white solid)
Melting point135–136°C

Q. Table 2: Applications in Polymer Chemistry

ApplicationFunctionalization MethodOutcomeReference
siRNA deliveryPolymerization with diethynyl monomersAmine-functionalized CPNs
OFETsSonogashira coupling with thiophenesHigh electron mobility (µe = 0.1 cm²/V·s)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.